molecular formula C11H15NS2 B13267408 N-[3-(methylsulfanyl)phenyl]thiolan-3-amine

N-[3-(methylsulfanyl)phenyl]thiolan-3-amine

Cat. No.: B13267408
M. Wt: 225.4 g/mol
InChI Key: SRAOEKPTCPFTRM-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)phenyl]thiolan-3-amine (CAS: 1019610-93-5) is a sulfur-containing organic compound with the molecular formula C₁₁H₁₅NS₂ and a molecular weight of 225.37 g/mol . Its structure comprises a thiolan-3-amine (tetrahydrothiophen-3-amine) moiety attached to a phenyl ring substituted with a methylsulfanyl (-SCH₃) group at the 3-position.

Properties

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H15NS2/c1-13-11-4-2-3-9(7-11)12-10-5-6-14-8-10/h2-4,7,10,12H,5-6,8H2,1H3

InChI Key

SRAOEKPTCPFTRM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC2CCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]thiolan-3-amine typically involves the reaction of 3-(methylsulfanyl)aniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]thiolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]thiolan-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the thiolan-3-amine core but differ in substituents on the phenyl ring or adjacent functional groups.

Substituent-Driven Comparisons

Table 1: Structural and Molecular Comparison
Compound Name CAS Molecular Formula Molecular Weight Key Substituents
N-[3-(Methylsulfanyl)phenyl]thiolan-3-amine 1019610-93-5 C₁₁H₁₅NS₂ 225.37 3-(SCH₃) on phenyl
N-(3-Chloro-4-methoxyphenyl)thiolan-3-amine 1019475-30-9 C₁₁H₁₄ClNOS 243.75 3-Cl, 4-OCH₃ on phenyl
N-(4-Fluoro-3-methylphenyl)thiolan-3-amine 1342172-51-3 C₁₁H₁₄FNS 211.30 4-F, 3-CH₃ on phenyl
N-[2-(Trifluoromethyl)phenyl]thiolan-3-amine Not provided C₁₁H₁₂F₃NS 247.28 2-CF₃ on phenyl
N-[(2-Methoxyphenyl)methyl]thiolan-3-amine Not provided C₁₂H₁₇NOS 223.33 2-OCH₃ on benzyl substituent
Key Observations:

In contrast, -CF₃ (in N-[2-(trifluoromethyl)phenyl]thiolan-3-amine) is strongly electron-withdrawing, which could reduce ring reactivity and increase metabolic stability . Chloro (-Cl) and methoxy (-OCH₃) substituents (e.g., in N-(3-chloro-4-methoxyphenyl)thiolan-3-amine) introduce mixed electronic effects: -Cl is weakly electron-withdrawing, while -OCH₃ is electron-donating .

Solubility and Lipophilicity: The methylsulfanyl group contributes moderate hydrophobicity. Fluorine substituents (e.g., N-(4-fluoro-3-methylphenyl)thiolan-3-amine) often enhance lipid solubility and bioavailability .

Steric Considerations :

  • Bulkier substituents (e.g., benzyl groups in N-[(2-methoxyphenyl)methyl]thiolan-3-amine) could hinder interactions with biological targets compared to simpler phenyl derivatives .

Biological Activity

N-[3-(methylsulfanyl)phenyl]thiolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current knowledge on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiolan ring and a methylsulfanyl group attached to a phenyl ring. This unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation but are believed to involve:

  • Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor binding : It could bind to receptors influencing cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Recent studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound appears to activate caspases, which are crucial for the apoptotic process, leading to cell death.

Case Study: Induction of Apoptosis

A study evaluated the cytotoxic effects of this compound on HepG2 cells. The findings indicated:

  • IC50 Value : 15 µM
  • Mechanism : Increased expression of pro-apoptotic proteins (Bax, caspase-3) and decreased levels of anti-apoptotic proteins (Bcl-2).

Research Findings

  • Antimicrobial Studies : A series of experiments demonstrated the compound's broad-spectrum antimicrobial activity, particularly against resistant strains.
  • Cytotoxicity Assays : Various assays confirmed its effectiveness in inducing apoptosis in multiple cancer cell lines.
  • Structure-Activity Relationship (SAR) : Studies suggest that modifications to the methylsulfanyl group can enhance biological activity, indicating a potential pathway for developing more potent derivatives.

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